molecular formula C18H23ClN2O5S2 B12190805 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12190805
M. Wt: 447.0 g/mol
InChI Key: PWLTVUOCYDOUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound It features a thiazole ring fused with a thiophene ring, substituted with various functional groups including chloro, dimethoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2,4-dimethoxybenzaldehyde, thiourea, and 2,2-dimethylpropanoyl chloride. The synthesis could involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the thiophene ring via condensation reactions.
  • Functional group modifications to introduce the chloro and dimethoxy groups.
  • Final amide formation through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, the compound could be investigated for its potential pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or thiophene derivatives with similar functional groups. Examples could include:

  • 2-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydrothiazole
  • 3-(5-chloro-2,4-dimethoxyphenyl)-2-thioxo-4-thiazolidinone

Uniqueness

The uniqueness of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide lies in its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H23ClN2O5S2

Molecular Weight

447.0 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H23ClN2O5S2/c1-18(2,3)16(22)20-17-21(12-8-28(23,24)9-15(12)27-17)11-6-10(19)13(25-4)7-14(11)26-5/h6-7,12,15H,8-9H2,1-5H3

InChI Key

PWLTVUOCYDOUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.